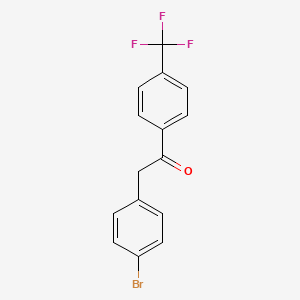

2-(4-Bromophenyl)-4'-trifluoromethylacetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Stereochemical Outcomes in McMurry Coupling

2-(4-Bromophenyl)-4'-trifluoromethylacetophenone has been studied for its role in McMurry coupling reactions. For example, its use in coupling with 4-bromoacetophenone using lithium aluminium hydride and titanium trichloride in THF resulted in the formation of 2,3-bis(4-bromophenyl)-2-butenes. This study provided insights into the stereochemical outcomes of these reactions, which are significant for organic synthesis (Daik et al., 1998).

Application in Derivatization for Chromatography

The compound has been utilized in the derivatization of carboxylic acids for high-performance liquid chromatography. A study described the preparation of carboxylic acid 4'-bromophenacyl ester derivatives using 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester, demonstrating its utility in enhancing spectrophotometric detection in chromatographic methods (Ingalls et al., 1984).

Structural Studies in Crystallography

The compound has also been a subject of interest in crystallography to understand molecular structures better. For instance, the synthesis of C17H15BrOS by reacting 2,4-dimethylphenol with 4′-bromo-2-chloro-2-(methylsulfanyl)acetophenone and subsequent structural analysis by X-ray crystallography provided valuable information on molecular orientations and interactions (Choi et al., 2007).

Photocleavage in DNA Study

Significant research has been conducted on bromoacetophenone derivatives for their ability to induce photocleavage in DNA. Studies on 4'-bromoacetophenone derivatives have explored their potential as photoinducible DNA cleaving agents, which is crucial for understanding DNA-protein interactions and developing therapeutic agents (Wender & Jeon, 1999; Jeon & Wender, 2001).

Application in Antioxidant Research

Research on various derivatives of bromoacetophenone, including this compound, has been conducted to assess their antioxidant activities. This is important for developing potential therapeutic agents with antioxidant properties (Brahmana et al., 2021).

Mécanisme D'action

Target of Action

Bromophenyl compounds have been known to exhibit various biological activities, suggesting that they may interact with a range of molecular targets .

Mode of Action

Bromophenyl compounds are often involved in electrophilic aromatic substitution reactions . This suggests that 2-(4-Bromophenyl)-4’-trifluoromethylacetophenone might interact with its targets through similar mechanisms.

Biochemical Pathways

Bromophenyl compounds have been implicated in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions . This suggests that 2-(4-Bromophenyl)-4’-trifluoromethylacetophenone might influence similar biochemical pathways.

Result of Action

Bromophenyl compounds have been associated with various biological activities, suggesting that 2-(4-bromophenyl)-4’-trifluoromethylacetophenone might have similar effects .

Action Environment

The stability and reactivity of bromophenyl compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .

Propriétés

IUPAC Name |

2-(4-bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3O/c16-13-7-1-10(2-8-13)9-14(20)11-3-5-12(6-4-11)15(17,18)19/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVDTRQXNCWVRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642321 |

Source

|

| Record name | 2-(4-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898784-27-5 |

Source

|

| Record name | Ethanone, 2-(4-bromophenyl)-1-[4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)

![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)